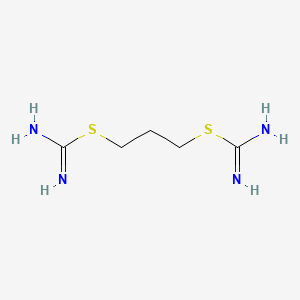![molecular formula C14H13NO4 B5723311 4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)
4-[(5-ethyl-2-furoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-ethyl-2-furoyl)amino]benzoic acid, also known as EFA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The purpose of
Mecanismo De Acción
The mechanism of action of 4-[(5-ethyl-2-furoyl)amino]benzoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound inhibits COX activity by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. It has been found to be effective in various animal models of inflammation, including carrageenan-induced paw edema, formalin-induced paw licking, and acetic acid-induced writhing. This compound has also been shown to reduce fever in animal models of pyrogen-induced fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(5-ethyl-2-furoyl)amino]benzoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[(5-ethyl-2-furoyl)amino]benzoic acid. One potential area of investigation is the development of more water-soluble derivatives of this compound that can be administered more easily in experimental settings. Another area of research is the investigation of the potential anti-cancer properties of this compound, as some studies have suggested that it may have anti-tumor effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of inflammation, pain, and fever. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound, including the development of more water-soluble derivatives and the investigation of its potential anti-cancer properties.
Métodos De Síntesis
The synthesis of 4-[(5-ethyl-2-furoyl)amino]benzoic acid involves the reaction between 5-ethyl-2-furoic acid and 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[(5-ethyl-2-furoyl)amino]benzoic acid is primarily focused on its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX activity, this compound reduces inflammation and pain in various animal models of inflammation.
Propiedades
IUPAC Name |
4-[(5-ethylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-11-7-8-12(19-11)13(16)15-10-5-3-9(4-6-10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDGFMJDNVOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)





![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)

